1-Bromo-4-fluoro-2-iso-pentyloxybenzene 1-Bromo-4-fluoro-2-iso-pentyloxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13481587
InChI: InChI=1S/C11H14BrFO/c1-8(2)5-6-14-11-7-9(13)3-4-10(11)12/h3-4,7-8H,5-6H2,1-2H3
SMILES: CC(C)CCOC1=C(C=CC(=C1)F)Br
Molecular Formula: C11H14BrFO
Molecular Weight: 261.13 g/mol

1-Bromo-4-fluoro-2-iso-pentyloxybenzene

CAS No.:

Cat. No.: VC13481587

Molecular Formula: C11H14BrFO

Molecular Weight: 261.13 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-fluoro-2-iso-pentyloxybenzene -

Specification

Molecular Formula C11H14BrFO
Molecular Weight 261.13 g/mol
IUPAC Name 1-bromo-4-fluoro-2-(3-methylbutoxy)benzene
Standard InChI InChI=1S/C11H14BrFO/c1-8(2)5-6-14-11-7-9(13)3-4-10(11)12/h3-4,7-8H,5-6H2,1-2H3
Standard InChI Key AYFWUSAXYDUISE-UHFFFAOYSA-N
SMILES CC(C)CCOC1=C(C=CC(=C1)F)Br
Canonical SMILES CC(C)CCOC1=C(C=CC(=C1)F)Br

Introduction

1-Bromo-4-fluoro-2-iso-pentyloxybenzene is an organic compound belonging to the class of halogenated aromatic ethers. It features a bromine atom, a fluorine atom, and an iso-pentyloxy group attached to a benzene ring. This compound is of interest in various chemical and biological applications due to its unique combination of functional groups.

Synthesis Methods

The synthesis of 1-Bromo-4-fluoro-2-iso-pentyloxybenzene typically involves the reaction of a suitable precursor, such as 1-bromo-4-fluorobenzene, with iso-pentanol in the presence of a base like potassium carbonate. The reaction conditions often include refluxing the mixture to facilitate the etherification process. Industrial production may utilize continuous flow reactors and advanced purification techniques like chromatography to enhance yield and purity.

Applications and Research Findings

1-Bromo-4-fluoro-2-iso-pentyloxybenzene serves as an intermediate in the synthesis of complex organic molecules. Its applications extend to the production of specialty chemicals and materials. In scientific research, it is used to study enzyme-catalyzed reactions and biological pathways.

Biological Activity

While specific biological activity data for 1-Bromo-4-fluoro-2-iso-pentyloxybenzene is limited, compounds with similar structures often exhibit antimicrobial and anticancer properties. The presence of halogen atoms can enhance binding affinity to enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
1-Bromo-4-fluoro-2-iso-pentyloxybenzeneC11H14BrFO261.13071332347-88-2
1-Bromo-4-fluorobenzeneC6H4BrF173.01460-00-4
1-Bromo-4-fluoro-2-isopropoxybenzeneC9H10BrFO231.0646738825

These compounds differ primarily in their alkoxy substituents, which affect their reactivity and applications.

Toxicity and Safety

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